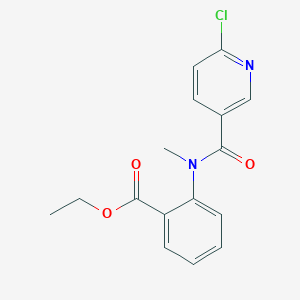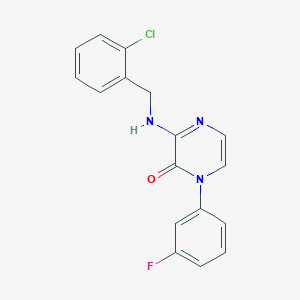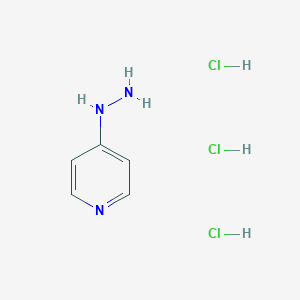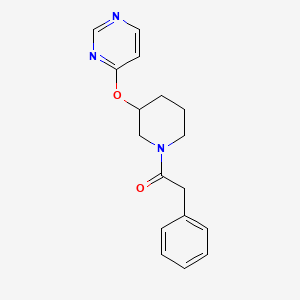![molecular formula C15H14N2O2 B2711645 N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide CAS No. 2188733-90-4](/img/structure/B2711645.png)
N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide is a compound that features a unique structure combining a cyclopropyl group, an oxazole ring, and a phenyl group linked to a prop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group and the phenyl ring. The final step involves the attachment of the prop-2-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the phenyl or oxazole rings.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of oxazole derivatives on various biological systems. It may also serve as a probe for investigating biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with specific biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring and the phenyl group are likely to play key roles in binding to these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- N-[4-(1,3-Oxazol-5-yl)phenyl]cyclopropanecarboxamide
- N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]acetamide
- N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]but-2-enamide
Comparison: N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which distinguishes it from other similar compounds. This structural feature may confer different chemical and biological properties, making it a valuable compound for specific applications. The cyclopropyl group and the oxazole ring also contribute to its distinctiveness, potentially affecting its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-14(18)17-12-7-5-10(6-8-12)13-9-16-15(19-13)11-3-4-11/h2,5-9,11H,1,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTCYKOUKYDIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=CN=C(O2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methylphenyl)-5-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2711565.png)
![(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid](/img/structure/B2711568.png)

![9-methyl-4-oxo-2-(pyrimidin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2711572.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2711574.png)
![6-Oxaspiro[3.5]nonan-9-one](/img/structure/B2711576.png)


![methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711582.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2711583.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2711584.png)
![3,6-diamino-N-(4-chloro-2,5-dimethoxyphenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711585.png)
